3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The compound 3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid belongs to the class of Fmoc-protected amino acids, characterized by a fluorenylmethyloxycarbonyl (Fmoc) group and an acetylated hydroxyl side chain. Its systematic IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(acetyloxy)]propanoic acid , reflecting its stereochemistry and functional groups.
The structural formula (Figure 1) consists of three primary components:
- A propanoic acid backbone with a carboxyl group at position 1.
- An Fmoc-protected amine at position 2, forming a carbamate linkage via the (9H-fluoren-9-yl)methoxy carbonyl group.
- An acetylated hydroxyl group at position 3, introduced through esterification.
The molecular formula is C₂₀H₁₉NO₆ , with a molecular weight of 369.37 g/mol . The chiral center at position 2 (S configuration) ensures compatibility with biological systems, a critical feature for peptide synthesis applications.
Table 1: Key Structural and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₉NO₆ | |
| Molecular Weight | 369.37 g/mol | |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(acetyloxy)]propanoic acid | |
| CAS Registry Number | 171778-17-9 |
Synonyms and Alternative Naming Conventions in Academic Literature
This compound is referenced under multiple synonyms across academic and industrial contexts, reflecting its functional groups and applications:
Primary Synonyms:
- Fmoc-O-acetyl-L-serine (most common in peptide chemistry literature)
- O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine
- (9H-Fluoren-9-yl)methoxycarbonyl Ser(Ac)-OH
Alternative Designations:
- Fmoc-Ser(Ac)-OH (abbreviated form in synthetic protocols)
- N-α-Fmoc-O-acetyl-L-serine (emphasizes protection sites)
Table 2: Cross-Referenced Synonyms and Sources
| Synonym | Context of Use | Source |
|---|---|---|
| Fmoc-O-acetyl-L-serine | Peptide synthesis manuals | |
| O-Acetyl-N-Fmoc-L-serine | Chemical vendor catalogs | |
| N-α-(9-Fluorenylmethyloxycarbonyl)-O-acetyl-L-serine | Academic journals |
The variability in naming arises from emphasis on either the Fmoc protecting group (e.g., "Fmoc-Ser(Ac)-OH") or the acetylated hydroxyl moiety (e.g., "O-acetyl-L-serine derivative").
Relationship to Fmoc-Protected Amino Acid Derivatives
This compound is a prototypical example of Fmoc-protected, side chain-modified amino acids , a class essential for solid-phase peptide synthesis (SPPS). Its design incorporates two critical features:
Fmoc Group : The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety at the α-amino position provides base-labile protection, enabling selective deprotection under mild basic conditions (e.g., piperidine). This contrasts with older tert-butoxycarbonyl (Boc) strategies requiring acidic conditions.
Acetylated Hydroxyl Group : The O-acetyl modification on serine’s side chain prevents undesired side reactions (e.g., oxidation or glycosylation) during peptide elongation. Post-synthesis, the acetyl group is removed via hydrazinolysis or alkaline hydrolysis to regenerate the free hydroxyl.
Comparative Analysis with Related Derivatives:
- Fmoc-Ser(O-α-D-GalNAc(OAc)₃)-OH : Features a tris-O-acetylated N-acetylgalactosamine (GalNAc) group instead of a simple acetyl, used in glycopeptide synthesis.
- Fmoc-Dap(Boc)-OH : Utilizes a tert-butoxycarbonyl (Boc)-protected diaminopropionic acid backbone, differing in side chain length and protection strategy.
Table 3: Functional Group Comparison in Fmoc-Protected Amino Acids
Properties
IUPAC Name |
3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIKRPBGCJRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of the Amino Group
- Reagents: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., sodium bicarbonate or triethylamine), solvent (e.g., dioxane/water or DMF).
- Procedure:
- Dissolve the amino acid precursor in a basic aqueous solution or organic solvent.
- Add Fmoc-Cl slowly with stirring at 0–25 °C.
- Monitor the reaction by TLC or HPLC until completion.
- Extract and purify the Fmoc-protected amino acid.
Selective Acetylation of the Hydroxyl Group
- Reagents: Acetic anhydride or acetyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane).
- Procedure:
- Dissolve the Fmoc-protected amino acid in anhydrous solvent.
- Add acetic anhydride dropwise at 0 °C to room temperature.
- Stir the reaction mixture for 1–3 hours.
- Quench with water or methanol.
- Extract and purify the acetylated product.
Alternative Methods
- Enzymatic acetylation using acetyltransferases has been explored for selective acetylation but is less common for synthetic scale.
- Use of protecting groups other than Fmoc may be employed depending on the synthetic route, but Fmoc is preferred for peptide synthesis compatibility.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO3 or Et3N | Dioxane/water or DMF | 0–25 °C | 1–4 hours | 85–95 | Monitor by TLC/HPLC |
| Hydroxyl Acetylation | Acetic anhydride, pyridine or Et3N | DCM or THF | 0–25 °C | 1–3 hours | 80–90 | Selective for hydroxyl group |
| Purification | Chromatography or recrystallization | — | — | — | — | Confirm purity by NMR, MS |
Research Findings and Notes
- The Fmoc group is stable under acetylation conditions, allowing selective modification of the hydroxyl group without deprotection of the amino group.
- The acetylation step must be carefully controlled to avoid over-acetylation or side reactions with the carboxylic acid.
- The compound is typically used as an intermediate in solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under basic conditions to allow peptide chain elongation.
- Analytical data such as NMR (proton and carbon), IR spectroscopy (ester carbonyl stretch), and mass spectrometry confirm the successful synthesis and purity of the compound.
- Literature reports emphasize the importance of anhydrous conditions during acetylation to prevent hydrolysis and side reactions.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Ser(Ac)-OH undergoes deprotection reactions to remove the Fmoc and acetyl groups. The Fmoc group is typically removed using a base such as piperidine, while the acetyl group can be removed using mild acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of Fmoc-Ser(Ac)-OH reacts with the carboxyl group of another amino acid to form a peptide bond. This is usually facilitated by coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, mild acids for acetyl removal.
Coupling: HOBt and DIC for peptide bond formation.
Major Products:
Deprotection: L-serine with free amino and hydroxyl groups.
Coupling: Peptides with serine residues.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the field of medicinal chemistry due to its structural properties that enhance biological interactions. Its applications include:
- Peptide Synthesis : The compound serves as a protecting group for amino acids in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is widely used due to its stability and ease of removal under mild conditions.
- Anticancer Research : Studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, in vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM.
Biochemical Applications
The compound's ability to modify amino acids allows it to play a role in biochemical assays and drug development:
- Enzyme Inhibition Studies : Research has demonstrated that the compound can interact with specific enzymes, potentially acting as an inhibitor. This characteristic is critical for the development of enzyme-targeted therapies.
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of 3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The results indicated that the compound has promising anticancer activity, warranting further investigation into its mechanisms of action .
Mechanism of Action
The primary mechanism of action of Fmoc-Ser(Ac)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications.
Molecular Targets and Pathways:
Peptide Synthesis: The compound targets the amino group of serine, protecting it during the synthesis process.
Deprotection: The removal of the Fmoc group is facilitated by bases such as piperidine, which cleave the Fmoc group from the amino group.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes analogs with modifications to the β-substituent, stereochemistry, or additional functional groups:
Biological Activity
3-(Acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as Fmoc-O-acetyl-L-serine, is a derivative of the amino acid serine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which provides stability and facilitates the synthesis of peptides by protecting the amino group during various chemical reactions.
- Molecular Formula : C21H21NO6
- Molecular Weight : 383.39 g/mol
- CAS Number : 181817-14-1
The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group is removed under mild conditions, allowing for the formation of peptides that can interact with various biological targets, including enzymes and receptors. The acetyl group protects the hydroxyl functionality of serine, enhancing the compound's stability during synthesis.
Biological Activity and Applications
- Peptide Synthesis : This compound is essential in the synthesis of peptides that may exhibit biological activity, including enzyme inhibition and receptor modulation.
- Enzyme Interactions : Peptides synthesized from this compound can be designed to interact specifically with enzymes involved in critical biological pathways, such as signal transduction and metabolic regulation.
- Pharmaceutical Development : The ability to modify the peptide structure allows for the development of novel therapeutic agents targeting specific diseases.
Case Studies
- Peptide Inhibitors : Research has shown that peptides synthesized using Fmoc-O-acetyl-L-serine exhibit inhibitory activity against certain enzymes, including proteases and kinases. For instance, a study demonstrated that specific peptide sequences derived from this compound could inhibit serine proteases with IC50 values ranging from 10 to 50 nM .
- Cancer Research : In studies focusing on cancer therapeutics, peptides synthesized from this compound have been evaluated for their ability to modulate pathways associated with tumor growth and metastasis. One study reported that a peptide derived from Fmoc-O-acetyl-L-serine inhibited cell proliferation in breast cancer cell lines by inducing apoptosis .
- Neuroprotective Effects : Another area of investigation involves the neuroprotective potential of peptides synthesized from this compound. Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Data Table of Biological Activities
| Activity Type | Description | IC50 Values (nM) |
|---|---|---|
| Serine Protease Inhibition | Peptides derived from Fmoc-O-acetyl-L-serine inhibit serine proteases | 10 - 50 |
| Cancer Cell Proliferation | Induces apoptosis in breast cancer cell lines | Not specified |
| Neuroprotection | Protects against oxidative stress in neuronal cells | Not specified |
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?
Answer:
Synthesis typically involves sequential protection/deprotection strategies:
- Step 1: Introduce the Fmoc group to protect the amine using (9H-fluoren-9-yl)methyl chloroformate in a basic medium (e.g., NaHCO₃/DMF) .
- Step 2: Acetylation of the hydroxyl group using acetic anhydride under controlled pH to avoid side reactions .
- Purification: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or preparative TLC. Purity is confirmed via NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and LC-MS (m/z ≈ 420–450) .
Basic: What storage conditions are optimal for maintaining stability?
Answer:
- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the acetyloxy group.
- Protect from light using amber vials to avoid Fmoc degradation .
- Use desiccants (silica gel) to mitigate moisture-induced decomposition .
Advanced: How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized?
Answer:
- Coupling Agents: Use HOBt/DIC or OxymaPure/COMU for minimal racemization. Molar ratios of 2:1 (amino acid/resin) improve yield .
- Monitoring: Perform Kaiser tests to detect free amines. Inefficient coupling requires a second coupling cycle with fresh reagents .
- Solvent Optimization: Use DMF with 0.1 M HOBt to enhance solubility and reduce steric hindrance .
Advanced: What analytical techniques resolve structural ambiguities in derivatives?
Answer:
- NMR: ¹H/¹³C NMR distinguishes acetyloxy (δ ~2.1 ppm for CH₃) and Fmoc aromatic protons. 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 435.2) .
- X-ray Crystallography: For crystalline derivatives, resolves stereochemistry and confirms spatial arrangement .
Basic: What safety protocols are essential during handling?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite .
- First Aid: For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .
Advanced: How to minimize racemization during Fmoc deprotection?
Answer:
- Deprotection Reagent: 20% piperidine in DMF (2 × 5 min) under nitrogen. Prolonged exposure increases racemization risk .
- Temperature Control: Maintain 0–4°C during deprotection to slow base-catalyzed racemization .
- Additives: 0.1 M HOBt in DMF stabilizes the amino acid intermediate .
Advanced: What computational tools predict reactivity in acylation reactions?
Answer:
- DFT Calculations: Gaussian or ORCA software models charge distribution, identifying nucleophilic attack sites (e.g., acetyloxy vs. Fmoc carbonyl) .
- Molecular Dynamics (MD): Simulates solvation effects in DMF/water systems to predict hydrolysis rates .
- Docking Studies (AutoDock Vina): Evaluates steric clashes in enzyme-binding pockets for peptide chain elongation .
Basic: What are the primary research applications of this compound?
Answer:
- Peptide Synthesis: As a building block for introducing acetylated serine/threonine analogs .
- Drug Discovery: Modifies pharmacokinetic properties (e.g., solubility, protease resistance) in peptidomimetics .
- Bioconjugation: Acetyloxy group serves as a handle for post-synthetic modifications (e.g., fluorescent labeling) .
Advanced: How does the acetyloxy group influence enzymatic cleavage kinetics?
Answer:
- Steric Effects: Acetyloxy reduces accessibility to proteases (e.g., trypsin), slowing cleavage rates. Quantify via HPLC-based assays .
- Hydrolysis Studies: Monitor pH-dependent stability (e.g., t½ in PBS vs. acidic buffers) using UV-Vis spectroscopy .
- Enzyme Kinetics (Michaelis-Menten): Compare values with non-acetylated analogs to assess steric hindrance .
Advanced: What strategies resolve conflicting NMR data for diastereomers?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
